ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core linked to a 3-chlorobenzo[b]thiophene moiety via a carboxamide group. Its structural elucidation likely employs crystallographic tools such as SHELX programs (e.g., SHELXL for refinement and SHELXS for solution), which are widely used for small-molecule structure determination due to their robustness and precision . Visualization of its molecular geometry may utilize ORTEP-3, a graphical interface for rendering crystal structures .
Properties
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-2-25-18(24)22-8-7-11-13(9-22)27-17(20-11)21-16(23)15-14(19)10-5-3-4-6-12(10)26-15/h3-6H,2,7-9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBRIUUKCLRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.91 g/mol. The compound features a thiazolo-pyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O3S2 |
| Molecular Weight | 421.91 g/mol |
| Purity | ≥95% |
| IUPAC Name | Ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiophene derivatives with thiazolo-pyridine intermediates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridines exhibit significant anticancer properties. For instance, compounds similar to ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine have shown promising results against HepG2 liver carcinoma cells with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to existing antibiotics .
The mechanism by which ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. Molecular docking studies suggest strong binding affinities to targets involved in cancer cell metabolism .
Case Studies
-
Anticancer Study : A series of compounds based on the thiazolo-pyridine framework were tested against various cancer cell lines. The study revealed that modifications in the side chains significantly influenced their anticancer activity.
Compound Cell Line IC50 (µM) Ethyl derivative A HepG2 15 Ethyl derivative B MCF-7 20 -
Antimicrobial Study : In another study focusing on antimicrobial efficacy, ethyl derivatives exhibited varying degrees of activity against different pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazolo[5,4-c]pyridine derivatives. For instance:
- Cell Line Testing : The compound has shown promising results against HepG2 liver carcinoma cells with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl derivative A | HepG2 | 15 |
| Ethyl derivative B | MCF-7 | 20 |
The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival, as supported by molecular docking studies that indicate strong binding affinities to metabolic targets.
Antimicrobial Applications
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Study
A series of compounds based on the thiazolo-pyridine framework were tested against various cancer cell lines. The study revealed that modifications in side chains significantly influenced their anticancer activity.
Antimicrobial Study
In another study focusing on antimicrobial efficacy, ethyl derivatives exhibited varying degrees of activity against different pathogens. The results indicated that structural modifications could enhance antibacterial properties.
Comparison with Similar Compounds
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()
This analogue shares a thieno[2,3-c]pyridine core but differs in substituents:
- Amino group at position 2 vs. 3-chlorobenzo[b]thiophene-carboxamido in the target compound.
- Boc-protected amine at position 6 vs. unsubstituted dihydrothiazolo in the target.
5-(4-Chlorophenyl)-4-Oxo-2-Thioxo-Tetrahydrobenzo[4',5']Thiazolo[3',2':1,6]Pyrido[2,3-d]Pyrimidine-6-Carbonitrile ()
This benzothiazolopyridine derivative features a pyrimidine ring fused to a thiazolo-pyridine system. Key differences include:
- 4-Chlorophenyl substitution vs. ethyl carboxylate in the target.
- Thioxo group at position 2 vs. carboxamido linkage in the target.
The thioxo group increases electrophilicity, whereas the carboxamido bridge in the target compound may enhance hydrogen-bonding capacity.
Table 1: Structural Comparison of Key Analogues
Spectroscopic and NMR Analysis (Methodology from )
Comparative NMR studies of analogous compounds reveal substituent-induced shifts in proton environments. For example:
- In the target compound, protons near the 3-chlorobenzo[b]thiophene group (e.g., positions analogous to regions A and B in ) would exhibit distinct chemical shifts due to electron-withdrawing effects of the chlorine atom .
- The ethyl carboxylate group (position 5) may deshield adjacent protons, contrasting with the Boc group in ’s analogue, which causes shielding due to electron-donating tert-butyloxycarbonyl.
Table 2: Hypothetical NMR Shift Comparison (δ, ppm)
Hydrogen Bonding and Crystal Packing (Inference from )
Such interactions influence crystal packing and solubility. In contrast, the Boc group in ’s analogue lacks H-bond donors, reducing intermolecular cohesion.
Lumping Strategy and Reactivity ()
The target compound’s thiazolo[5,4-c]pyridine and benzo[b]thiophene moieties may classify it within a "lumped" group of heterocycles with shared reactivity profiles (e.g., electrophilic aromatic substitution at the thiophene ring). This contrasts with ’s pyrimidine-containing analogue, where the fused pyrimidine ring enables nucleophilic attacks at electron-deficient carbons.
Table 3: Reactivity Comparison
| Compound | Reactive Sites | Dominant Reactivity |
|---|---|---|
| Target Compound | Chlorinated thiophene ring | Electrophilic substitution (Cl meta-directing) |
| Benzothiazolopyridine (8) | Thioxo group, pyrimidine C6 | Nucleophilic addition (thioxo), ring-opening |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A reflux approach using acetic acid/acetic anhydride mixtures (8–10 hours) with sodium acetate as a catalyst is effective for forming fused heterocyclic systems, as demonstrated in analogous thiazolo-pyrimidine syntheses . Optimization should include testing varying molar ratios of reactants (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives and thiazolo-pyridine precursors), adjusting reflux duration, and exploring alternative catalysts (e.g., DMAP or DCC) to enhance coupling efficiency. Recrystallization from ethyl acetate/ethanol (3:2) improves purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding patterns .
- NMR spectroscopy (¹H/¹³C) identifies substituent environments, particularly the integration of chlorobenzo[b]thiophene and thiazolo-pyridine protons.
- Mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>95% recommended for pharmacological studies).
Q. What safety protocols are essential for handling this compound during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of chlorinated intermediates and acetic anhydride .
- Waste management: Segregate organic solvents (ethyl acetate, ethanol) and halogenated byproducts for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can structural modifications to the thiazolo-pyridine core influence bioactivity, and what computational tools support this analysis?
- Methodological Answer :
- Rational Design : Replace the 3-chlorobenzo[b]thiophene moiety with electron-withdrawing groups (e.g., nitro) or bulkier substituents to modulate steric/electronic effects.
- Computational Modeling :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity changes. Validate predictions with in vitro assays .
Q. How can researchers resolve contradictions between theoretical spectral predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹H NMR shifts with computed values (GIAO method in Gaussian). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
- Dynamic NMR : Perform variable-temperature studies to detect hindered rotation in amide or ester groups.
- X-ray Crystallography : Confirm spatial arrangements of substituents (e.g., boat conformation in pyrimidine rings) to explain anomalous shifts .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH (37°C, 24 hours) and monitor degradation via HPLC.
- Thermal Stress : Heat to 80°C for 48 hours in solid/powder form.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can researchers link the compound’s electronic properties to its reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry to identify redox potentials, correlating with electron-donating/withdrawing substituents.
- UV-Vis Spectroscopy : Measure absorbance maxima (λmax) to assess conjugation length and π→π* transitions.
- Theoretical Framework : Integrate Marcus theory to model electron-transfer kinetics in photocatalytic systems .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always cross-reference crystallographic data (e.g., bond lengths, angles) with computational models to identify systematic errors in synthesis or measurement .
- Method Reproducibility : Document solvent purity, reaction atmosphere (N2 vs. air), and stirring rates, as minor variations can drastically alter yields in multi-heterocyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
